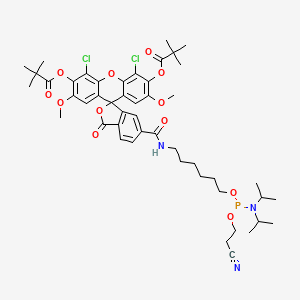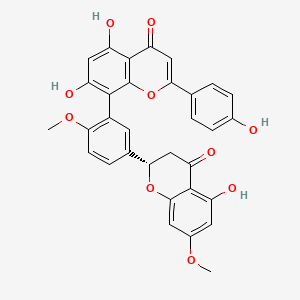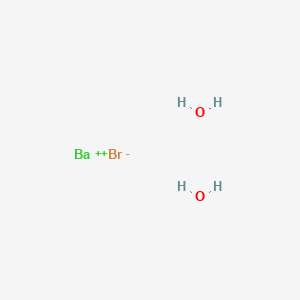
3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a benzyloxy group, two fluorine atoms, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Benzyloxy Group Addition: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as potassium carbonate.
Methyl Group Introduction: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid.
Reduction: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to introduce functional groups into aromatic compounds.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Materials Science: Explored for its applications in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
3-(Benzyloxy)-2,4-difluorobenzaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
3-(Benzyloxy)-5-methylbenzaldehyde: Lacks the fluorine atoms, which can influence its electronic properties and reactivity.
2,4-Difluoro-5-methylbenzaldehyde:
Uniqueness: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde is unique due to the combination of its functional groups, which confer specific electronic and steric properties. The presence of both fluorine atoms and a benzyloxy group makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C15H12F2O2 |
|---|---|
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
2,4-difluoro-5-methyl-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H12F2O2/c1-10-7-12(8-18)14(17)15(13(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clé InChI |
VKLOOEGWOMUYCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)




![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)


![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)

![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)


